2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Description
This compound features a hybrid heterocyclic architecture combining three pharmacologically relevant motifs:
- A 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group, known for its metabolic stability and bioisosteric properties .
- A pyrrole ring linked to the oxadiazole, which may enhance π-π stacking interactions in biological targets.
- A piperazine moiety bearing a 4-methoxyphenyl substituent, a common structural element in CNS-active and receptor-targeting molecules .
The 3-chloro and 4-methoxy substituents likely influence electron distribution, affecting binding affinity and solubility.
Properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O3/c1-33-21-9-7-20(8-10-21)29-12-14-30(15-13-29)23(32)17-31-11-3-6-22(31)25-27-24(28-34-25)18-4-2-5-19(26)16-18/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOKABHJIXMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that incorporates a complex structure involving oxadiazole and piperazine moieties. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Oxadiazole Ring : Known for its diverse biological activities.
- Pyrrole and Piperazine Moieties : Contribute to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the 3-chlorophenyl group enhances the compound's interaction with microbial targets. Studies have shown that related compounds can inhibit bacterial growth effectively.
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to interfere with cellular signaling pathways. In vitro studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Chahal et al. (2023) | HeLa (cervical cancer) | 0.52 | Induces apoptosis via mitochondrial pathway |
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes. Research has shown that derivatives with similar structures can reduce inflammation markers in animal models:
The biological activities of the compound are primarily mediated through its interaction with specific molecular targets:
Antimicrobial Mechanism :
- Inhibition of bacterial enzyme activity.
Anticancer Mechanism :
- Induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Anti-inflammatory Mechanism :
- Inhibition of COX enzymes leading to decreased prostaglandin synthesis.
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer properties of various oxadiazole derivatives, including the target compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Efficacy
In vivo models demonstrated that compounds with similar structures significantly reduced paw edema in rats, indicating effective anti-inflammatory properties. The study highlighted the importance of substituent groups in enhancing activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure is contextualized below against key analogs from recent literature:
| Compound Name/CAS No. | Core Structure Modifications | Key Substituents/Features | Potential Biological Activity (Inferred) | References |
|---|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole-pyrrole-piperazine-ethanone | 3-Cl-C₆H₄ (oxadiazole); 4-MeO-C₆H₄ (piperazine) | Antimicrobial/CNS modulation (hypothetical) | – |
| 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone | Piperazine-ethanone | 4-NH₂-C₆H₄ (piperazine) | Kinase inhibition (e.g., JAK/STAT pathways) | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS 1015525-17-3) | Piperazine-pyrazole | 2,3-Me₂-C₆H₃ (piperazine); C₆H₅ (pyrazole) | Serotonergic/dopaminergic receptor activity | |
| 2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone (CAS 931622-35-4) | Triazole-benzofuran-ethanone | Cyclopropyl (triazole); 3-Me-benzofuran | Antifungal/antibacterial |
Key Observations:
- Electron-Withdrawing vs.
- Piperazine Substitution : The 4-methoxyphenyl group may confer selectivity toward serotonin or dopamine receptors, similar to CAS 1015525-17-3 .
- Heterocycle Diversity : Replacing oxadiazole with triazole (CAS 931622-35-4) alters hydrogen-bonding capacity, suggesting divergent biological targets .
Research Findings and Theoretical Insights
Computational Analysis
- Electron Localization Function (ELF) : Multiwfn analysis () suggests strong electron delocalization in the oxadiazole-pyrrole system, stabilizing the molecule against metabolic degradation .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what challenges are associated with its heterocyclic components?
The synthesis involves multi-step procedures, including cyclization reactions to form the 1,2,4-oxadiazole and pyrrole moieties. A common approach for oxadiazole formation is the reaction of amidoximes with activated carboxylic acid derivatives under reflux in solvents like dimethylformamide (DMF) or dichloromethane . The pyrrole ring may be constructed via Paal-Knorr synthesis using γ-diketones and primary amines. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions from the chloro-substituted aryl groups. Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D arrangement of heterocyclic rings and substituents, as demonstrated in related piperazine-oxadiazole hybrids . Complement this with nuclear magnetic resonance (NMR): H and C NMR can resolve proton environments near the chlorophenyl and methoxyphenyl groups, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups like C=O (stretch ~1680 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Given the compound’s structural similarity to bioactive piperazine derivatives, prioritize assays for central nervous system (CNS) targets (e.g., serotonin/dopamine receptor binding) or antimicrobial activity (MIC assays against Gram-positive/negative bacteria) . Use dose-response curves (1–100 µM) with positive controls (e.g., chloramphenicol for antimicrobial tests). Ensure triplicate replicates and solvent-only controls to account for DMSO cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity to specific biological targets?
Perform molecular docking (e.g., AutoDock Vina) against crystallized receptors (e.g., 5-HT or D receptors) to identify key interactions between the oxadiazole/pyrrole motifs and active sites . Use molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100 ns. QSAR models can predict activity cliffs by modifying substituents (e.g., replacing 3-chlorophenyl with fluorophenyl) .
Q. What strategies mitigate low yields during the final coupling of pyrrole and piperazine moieties?
Low yields (<40%) often arise from steric hindrance at the ethanone bridge. Optimize reaction conditions:
- Use coupling agents like HATU or EDCI/HOBt in anhydrous DMF .
- Increase temperature to 80–100°C while monitoring via TLC.
- Introduce microwave-assisted synthesis to enhance reaction efficiency . Post-reaction, employ preparative HPLC for purification, adjusting the mobile phase (acetonitrile/water with 0.1% TFA) to resolve closely eluting byproducts .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic (PK) properties?
The 3-chlorophenyl group enhances lipophilicity (logP ~3.5), potentially improving blood-brain barrier penetration but reducing aqueous solubility. Use SwissADME to predict parameters like topological polar surface area (TPSA >80 Å suggests poor absorption). Experimental validation via PAMPA-BBB assays and hepatic microsomal stability tests (e.g., t in rat liver microsomes) can guide structural modifications .
Experimental Design & Data Analysis
Q. How should researchers design a study to evaluate structure-activity relationships (SAR) for this compound?
- Variables: Vary substituents on the oxadiazole (e.g., 3-Cl vs. 4-F) and piperazine (e.g., 4-methoxyphenyl vs. 3-trifluoromethylphenyl) .
- Controls: Include a parent compound and commercial reference drugs (e.g., aripiprazole for CNS targets).
- Assays: Test each derivative in parallel for receptor binding, cytotoxicity (MTT assay), and metabolic stability .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to compare IC/EC values across derivatives.
Q. What crystallographic parameters are critical for resolving this compound’s conformation?
Collect SC-XRD data at low temperature (100 K) to minimize thermal motion. Key parameters include:
- R-factor: Aim for <0.05 (e.g., R = 0.037 in related structures ).
- Torsion angles: Analyze dihedral angles between the oxadiazole and piperazine rings to assess planarity.
- Intermolecular interactions: Identify π-π stacking (chlorophenyl to methoxyphenyl) and hydrogen bonds (C=O···H-N) .
Contradictions & Validation
Q. How can conflicting bioactivity data from similar compounds be reconciled?
Discrepancies in reported activities (e.g., antimicrobial vs. CNS effects) may arise from assay conditions (e.g., bacterial strain variability) or purity differences (>95% vs. <90%). Validate findings by:
- Repeating assays under standardized CLSI guidelines .
- Cross-referencing with orthogonal assays (e.g., whole-cell vs. target-enzyme screens) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
